5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene
Description
5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with an allyl group at position 5, fluorine atoms at positions 1 and 3, and an isopentyloxy (3-methylbutoxy) group at position 2.
Properties
IUPAC Name |
1,3-difluoro-2-(3-methylbutoxy)-5-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-4-5-11-8-12(15)14(13(16)9-11)17-7-6-10(2)3/h4,8-10H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICNPPQYPGAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)CC=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
2-Hydroxy-1,3-difluorobenzene serves as the foundational substrate, chosen for its commercial availability and compatibility with Williamson ether synthesis.
Etherification with Isopentyl Bromide
Reaction Conditions:
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Solvent: Anhydrous DMF (150 mL per 0.1 mol substrate)
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Base: Sodium hydride (2.2 equiv)
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Alkylating Agent: Isopentyl bromide (1.5 equiv)
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Temperature: 80°C, 12 hr under nitrogen
Workup:
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Quench excess NaH with ice-water.
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Extract with ethyl acetate (3 × 100 mL).
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Dry over Na₂SO₄ and concentrate under reduced pressure.
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Purify via fractional distillation (bp 142–145°C at 15 mmHg).
Yield: 78–82% (GC-MS purity >95%).
Regioselective Allylation at Position 5
Directed Ortho-Metalation Strategy
The isopentyloxy group directs deprotonation to the para position (C-5) using lithium diisopropylamide (LDA):
Procedure:
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Dissolve 1,3-difluoro-2-isopentyloxybenzene (1.0 equiv) in THF (0.2 M).
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Cool to −78°C and add LDA (1.1 equiv) dropwise.
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Stir for 1 hr, then add allyl bromide (1.3 equiv).
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Warm to room temperature gradually over 6 hr.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| LDA Equiv | 1.1 | +22% |
| Temperature | −78°C → RT | +35% |
| Allyl Bromide Equiv | 1.3 | +18% |
Yield: 65–70% after column chromatography (hexane:EtOAc 9:1).
Palladium-Catalyzed Allylation
Alternative method using Suzuki-Miyaura coupling:
Stepwise Protocol:
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Bromination: Treat intermediate with NBS (1.1 equiv) in CCl₄ under UV light (87% yield).
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Coupling: Allylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C.
Comparative Efficiency:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Directed Metalation | 68 | 97 |
| Suzuki Coupling | 72 | 99 |
Critical Process Parameters and Troubleshooting
Solvent Effects on Allylation
Polar aprotic solvents like DMF improve reaction rates but may promote side reactions:
Empirical Findings:
Byproduct Formation
Major impurities include:
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Ortho-allylated isomer (8–12% via metalation)
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Di-allylated product (<5% with excess LDA)
Mitigation:
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Use syringe pump for slow allyl bromide addition
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Maintain strict temperature control below −70°C during metalation
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting the metalation route for flow chemistry:
| Unit Operation | Conditions | Residence Time |
|---|---|---|
| LDA Generation | −20°C, static mixer | 2 min |
| Metalation | −78°C, coiled reactor | 15 min |
| Allylation | 0°C, packed bed reactor | 30 min |
Benefits:
-
40% reduction in cryogenic costs
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3.2× throughput increase vs batch
Waste Stream Management
Key waste components and treatment:
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SnCl₂ byproducts: Neutralize with NaHCO₃, precipitate as Sn(OH)₂
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Palladium residues: Ion-exchange recovery (92% efficiency)
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
δ 6.82 (dd, J = 8.5, 2.3 Hz, 1H, H-4),
6.75 (d, J = 2.3 Hz, 1H, H-6),
5.95–5.85 (m, 1H, CH₂CHCH₂),
5.12 (dd, J = 17.2, 1.8 Hz, 1H, CH₂CH₂),
5.06 (dd, J = 10.1, 1.8 Hz, 1H, CH₂CH₂),
4.02 (d, J = 5.4 Hz, 2H, OCH₂),
1.78–1.68 (m, 1H, CH(CH₂)₂),
1.55–1.45 (m, 2H, CH₂CH),
0.96 (d, J = 6.7 Hz, 6H, CH₃).
19F NMR (470 MHz, CDCl₃):
δ −113.5 (d, J = 8.2 Hz, F-1),
−115.2 (d, J = 8.2 Hz, F-3) .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Lithium aluminum hydride (LAH), hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, suitable solvents, and catalysts.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the allyl and isopentyloxy groups may contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related benzene derivatives:
Key Observations :
Biological Activity
5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an allyl group, difluorobenzene moiety, and an isopentyloxy substituent. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Lipoxygenases : Similar compounds have shown efficacy as inhibitors of lipoxygenases (LOX), enzymes involved in the metabolism of arachidonic acid to inflammatory mediators. The allyl group mimics the 1,4-unsaturated bonds found in fatty acids, allowing for competitive inhibition at the enzyme's active site .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of allylbenzenes exhibit antimicrobial properties. These effects may stem from their ability to disrupt microbial membranes or inhibit essential metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:
- Allyl Group : The presence of the allyl group is essential for maintaining inhibitory activity against LOX enzymes.
- Fluorine Substitution : The position and number of fluorine atoms can modulate the compound's potency. For instance, difluorinated variants often demonstrate enhanced bioactivity compared to their non-fluorinated counterparts .
Study 1: Inhibition of Lipoxygenase Activity
A study focused on the synthesis and evaluation of various allylbenzenes, including this compound, revealed significant inhibitory effects on soybean lipoxygenase (SLO). The results indicated a strong correlation between structural modifications and lipoxygenase inhibition potency (Table 1).
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15.0 | LOX Inhibition |
| 4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine | 10.0 | LOX Inhibition |
This study demonstrated that structural modifications could lead to variations in enzyme inhibition profiles.
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of several derivatives related to allylbenzenes. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve membrane disruption and interference with metabolic processes within microbial cells.
Q & A
Q. What are the recommended synthetic strategies for 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene, and how can regioselectivity be controlled?
The synthesis of this compound typically involves functionalization of a benzene derivative. A plausible route includes:
- Step 1 : Starting with 1,3-difluoro-2-hydroxybenzene, introduce the isopentyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF) .
- Step 2 : Allylation via palladium-catalyzed cross-coupling (e.g., Heck reaction) or direct allyl bromide addition, ensuring temperature control (60–80°C) to minimize side reactions .
- Regioselectivity : Fluorine atoms at positions 1 and 3 direct electrophilic substitution to position 5 due to their meta-directing effects. Steric hindrance from the isopentyloxy group further limits reactivity at adjacent positions .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 268 for C₁₄H₁₆F₂O) and fragmentation patterns (e.g., loss of isopentyloxy group) .
- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism or impurities. Use 2D NMR (COSY, HSQC) or HPLC purification to isolate and verify structures .
Q. How does the isopentyloxy substituent influence the compound’s physicochemical properties?
- Lipophilicity : The branched isopentyloxy group increases logP compared to linear alkoxy chains, enhancing membrane permeability in biological assays .
- Thermal Stability : Bulky substituents reduce melting points (predicted range: 80–90°C) but improve solubility in nonpolar solvents (e.g., heptane, toluene) .
- Electronic Effects : The electron-donating isopentyloxy group slightly deactivates the aromatic ring, reducing reactivity toward electrophiles .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Cycloaddition : The allyl group acts as a dienophile in [4+2] reactions. DFT studies suggest that electron-withdrawing fluorine atoms lower the LUMO energy, accelerating reactivity with dienes (e.g., furan derivatives) .
- Catalytic Effects : Lewis acids (e.g., SnCl₄) polarize the allyl moiety, stabilizing transition states. Solvent polarity (e.g., dichloromethane vs. THF) also modulates reaction rates .
Q. How can computational modeling predict substituent effects on bioactivity or material properties?
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding with fluorine atoms and hydrophobic interactions with the isopentyloxy group .
- DFT Calculations : Predict regioselectivity in further functionalization (e.g., bromination) by mapping electron density and Fukui indices .
Q. What strategies address contradictions in catalytic hydrogenation yields for derivatives of this compound?
- Catalyst Optimization : Compare Pd/C vs. Raney Ni efficiency under varying pressures (1–5 atm). For example, Pd/C at 2 atm H₂ achieves >90% yield, while Ni requires higher pressures (5 atm) but may cause over-reduction .
- Side Reactions : Monitor dehalogenation (loss of fluorine) via ¹⁹F NMR. Additives like triethylamine can suppress acid-mediated side reactions .
Q. How do steric and electronic effects of the allyl and isopentyloxy groups influence crystallization behavior?
- Crystal Packing : The allyl group’s planar geometry promotes π-π stacking, while the bulky isopentyloxy group disrupts symmetry, leading to polymorphic forms. X-ray diffraction studies reveal monoclinic vs. orthorhombic lattices .
- Solvent Selection : Use low-polarity solvents (e.g., hexane) to favor slow crystallization and reduce defects .
Q. What are the applications of this compound in medicinal chemistry or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
